ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Mechanism of Action
Target of Action
The compound ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving an amido-nitrile and a suitable catalyst, such as nickel.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound and a suitable base.
Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, often using benzyl chloride and a base.
Thioester Formation: The final step involves the formation of the thioester moiety by reacting the imidazole derivative with ethyl thioacetate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts.
Comparison with Similar Compounds
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives, such as:
Ethyl 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetate: Lacks the bromine atom, which may result in different biological activities and reactivity.
Ethyl 2-((1-benzyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
Ethyl 2-((1-benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate: The presence of a fluorine atom may enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
ethyl 2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-2-25-19(24)14-26-20-22-12-18(16-8-10-17(21)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNCKTXVASAHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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